molecular formula C8H9N3O B13670934 5-Methoxyimidazo[1,2-a]pyridin-2-amine

5-Methoxyimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13670934
M. Wt: 163.18 g/mol
InChI Key: VHZPIRRBFFFZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyimidazo[1,2-a]pyridin-2-amine is a high-purity, synthetically versatile chemical reagent designed for advanced research applications. This compound belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure recognized in medicinal chemistry for its "drug prejudice" due to a wide spectrum of therapeutic potentials . The core imidazo[1,2-a]pyridine structure is a fused bicyclic 5-6 heterocycle known for its significant biological activities and utility in material science . The specific substitution pattern of this compound enhances its research value. The electron-donating methoxy group at the 5-position can influence the molecule's electronic distribution, potentially modulating its binding affinity to biological targets and its physicochemical properties. The primary amine at the 2-position serves as a highly valuable synthetic handle, allowing researchers to readily functionalize the molecule through palladium-catalyzed cross-coupling reactions , amide bond formation, or reductive amination to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes it an excellent building block for constructing more complex molecular architectures, including hybrid compounds designed to simultaneously engage multiple biological targets . In pharmaceutical research, imidazo[1,2-a]pyridine-based compounds have demonstrated a broad range of biological activities, including sedative, anxiolytic, and anticancer properties, as seen in clinical agents like Zolpidem and Zolimidine . The strategic combination of the imidazo[1,2-a]pyridine scaffold with other pharmacophores has been shown to enhance therapeutic efficacy, for instance, by targeting both cancer progression and associated inflammation . As such, this amine-functionalized derivative is a key intermediate for developing novel bioactive molecules, potentially for central nervous system (CNS) disorders, oncology, and infectious diseases. It is also highly suitable for method development in organic synthesis, including multicomponent reactions and palladium-catalyzed transformations . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-6(9)5-11(7)8/h2-5H,9H2,1H3

InChI Key

VHZPIRRBFFFZCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)N

Origin of Product

United States

Synthetic Methodologies for 5 Methoxyimidazo 1,2 a Pyridin 2 Amine and Analogues

Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines has evolved from classical high-temperature reactions to modern, milder, and more efficient catalytic processes. Most of these synthetic strategies are based on the condensation of 2-aminopyridine (B139424) with various substrates. acs.orgnih.gov

The reaction of a 2-aminopyridine derivative with a suitable precursor is the most common method for constructing the imidazo[1,2-a]pyridine (B132010) ring system. The nucleophilicity of both the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen allows for a variety of cyclization strategies.

The condensation of 2-aminopyridines with α-haloketones is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. nih.gov This reaction, often referred to as the Tschitschibabin reaction, typically involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular condensation to form the imidazole (B134444) ring. acs.org

The initial method developed by Tschitschibabin and colleagues in 1925 involved reacting 2-aminopyridine with bromoacetaldehyde (B98955) in a sealed tube at high temperatures (150-200 °C), which resulted in modest yields. bio-conferences.org Subsequent improvements included the addition of a base, such as sodium hydrogen carbonate, which allowed the reaction to proceed under milder conditions with increased efficiency. bio-conferences.org

Modern variations of this reaction have focused on developing more environmentally friendly and efficient conditions. For instance, a catalyst-free and solvent-free method has been developed where α-bromo/chloroketones react with 2-aminopyridines at 60°C. bio-conferences.org Another approach utilizes neutral alumina (B75360) as a catalyst at room temperature, enabling the production of a wide range of imidazopyridine derivatives. bio-conferences.org Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times and improving yields. bio-conferences.org

Synthetic Approaches for Imidazo[1,2-a]pyridines via α-Haloketones
ReactantsCatalyst/ConditionsKey FeaturesReference
2-aminopyridine, bromoacetaldehyde150-200 °C, sealed tubeClassical method, modest yields. bio-conferences.org
2-aminopyridine, α-haloketoneSodium hydrogen carbonateMilder conditions, improved efficiency. bio-conferences.org
2-aminopyridines, α-bromo/chloroketones60°C, catalyst-free, solvent-freeInnovative, efficient, and sustainable. bio-conferences.org
2-aminopyridine, α-haloketoneNeutral alumina, room temperatureSimple, efficient, and versatile. bio-conferences.org
2-aminopyridine, α-haloketoneMicrowave irradiationRapid, high yields, and high purity. bio-conferences.org

Multi-component reactions involving 2-aminopyridines, carbonyl compounds, and other reagents have emerged as powerful tools for the synthesis of highly substituted imidazo[1,2-a]pyridines in a single step.

A notable example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This reaction is often catalyzed by copper salts, such as copper(I) iodide, and provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net The method is valued for its simplicity and tolerance of various functional groups. bio-conferences.org A combination of copper(I) iodide and NaHSO₄•SiO₂ has been used as a catalyst in refluxing toluene (B28343) to generate high to excellent yields. organic-chemistry.org

Similarly, the reaction of 2-aminopyridines with ketones, such as acetophenones, can lead to the formation of imidazo[1,2-a]pyridines. organic-chemistry.org A copper(I)-catalyzed aerobic oxidative synthesis has been shown to be compatible with a broad range of functional groups. organic-chemistry.org An ultrasound-assisted method using a KI/tert-butyl hydroperoxide catalytic system in water has also been developed, offering mild, metal-free, and base-free conditions. organic-chemistry.org

Synthesis of Imidazo[1,2-a]pyridines from Carbonyls and Alkynes
ReactantsCatalyst/ConditionsKey FeaturesReference
2-aminopyridine, aldehyde, terminal alkyneCopper catalystThree-component coupling, direct and efficient. bio-conferences.org
2-aminopyridines, aldehydes, terminal alkynesCuI-NaHSO₄•SiO₂ combination catalyst, refluxing tolueneHigh to excellent yields. organic-chemistry.org
2-aminopyridines, acetophenonesCuI, aerobic oxidationBroad functional group compatibility. organic-chemistry.org
Ketones, 2-aminopyridinesKI/tert-butyl hydroperoxide, ultrasound, waterGreen, metal-free, and mild conditions. organic-chemistry.org

The reaction of 2-aminopyridines with nitroolefins provides another versatile route to the imidazo[1,2-a]pyridine scaffold. A copper-catalyzed one-pot procedure has been developed that uses air as the oxidant, making it an environmentally friendly method. organic-chemistry.orgnih.gov This reaction is suitable for the construction of various imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov

An iron-catalyzed denitration reaction of aminopyridines with 2-methyl-nitroolefins has been shown to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.org This procedure is simple, inexpensive, and tolerates a range of functional groups. organic-chemistry.org Furthermore, a cascade reaction combining nitroolefins with 2-aminopyridines has been efficiently catalyzed by FeCl₃, which was found to be superior to other Lewis acids. bio-conferences.org

Synthesis of Imidazo[1,2-a]pyridines from Nitroolefins
ReactantsCatalyst/ConditionsKey FeaturesReference
Aminopyridines, nitroolefinsCopper catalyst, air as oxidantOne-pot, environmentally friendly. organic-chemistry.orgnih.gov
Aminopyridines, 2-methyl-nitroolefinsIron catalystSimple, inexpensive, good yields. organic-chemistry.org
2-aminopyridines, nitroolefinsFeCl₃Efficient cascade reaction. bio-conferences.org

A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This method tolerates a wide range of functional groups and produces valuable imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org Another approach involves a rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, offering an environmentally friendly synthesis. organic-chemistry.org

The reaction between 2-chloropyridines and 2H-azirines provides a route to C3-substituted imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov The reaction is mediated by triflic anhydride (B1165640) (Tf₂O), which activates the 2H-azirine to form an electrophilic species. nih.gov This intermediate then reacts with the 2-chloropyridine (B119429) to form a transient pyridinium (B92312) salt, which upon treatment with a base like triethylamine (B128534), cyclizes to the desired imidazo[1,2-a]pyridine. nih.gov Thorough optimization of this activation and cyclization process has resulted in good yields for a variety of substituted heterocycles. organic-chemistry.orgnih.gov

Condensation Reactions Involving 2-Aminopyridines

Reactions with Enaminones

The reaction of 2-aminopyridines with enaminones represents a viable, though less common, pathway to the imidazo[1,2-a]pyridine skeleton. This method typically involves the reaction of a substituted 2-aminopyridine with a β-enaminone. The process is believed to proceed through an initial Michael-type addition of the 2-aminopyridine to the enaminone, followed by an intramolecular cyclization and subsequent elimination of an amine to yield the final aromatic product. The versatility of this method lies in the potential for substitution on both the enaminone and the aminopyridine starting materials, allowing for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives.

Cyclization and Cyclocondensation Strategies

Cyclocondensation reactions are foundational in the synthesis of imidazo[1,2-a]pyridines. The most classic and widely recognized method is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. researchgate.net The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, forming a pyridinium salt intermediate. researchgate.netnih.gov This is followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the exocyclic amino group, and subsequent dehydration to form the fused imidazole ring. nih.gov Catalyst-free versions of this reaction have been achieved by applying eco-friendly techniques, such as performing the reaction in a high-boiling solvent like DMF at room temperature in the presence of a base like potassium carbonate. nih.gov

Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine-3-amines

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds like imidazo[1,2-a]pyridines in a single step. mdpi.comrsc.org These reactions offer high atom economy and procedural simplicity. Several MCRs involve the condensation of 2-aminopyridines, aldehydes, and a third component, such as terminal alkynes or isocyanides, to rapidly build the heterocyclic core. rsc.orgrsc.org For instance, a three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes can be catalyzed by copper(I) iodide to generate imidazo[1,2-a]pyridines in high yields. organic-chemistry.org

A particularly significant MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé reaction (GBBR). nih.govbeilstein-journals.org This acid-catalyzed, three-component condensation involves a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction is highly efficient for assembling the imidazo[1,2-a]pyridine-3-amine scaffold, which is of significant interest in medicinal chemistry. nih.govnih.gov The GBBR has become a preferred methodology due to its operational simplicity and the ability to generate diverse libraries of compounds by varying the three starting components. mdpi.comnih.gov The reaction can be catalyzed by various acids, including scandium triflate, perchloric acid, or p-toluenesulfonic acid. nih.govbeilstein-journals.org Recent innovations have also explored the use of enzymes, such as lipase, to perform biocatalytic GBBRs. beilstein-journals.orgsemanticscholar.org

Table 1: Examples of Groebke-Blackburn-Bienaymé Reaction Conditions
Amidine ComponentAldehyde ComponentIsocyanide ComponentCatalystSolventConditionsYield (%)Reference
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl-60 °C, 8 h~82 mdpi.com
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl-MW, 30 min89 mdpi.com
2-Amino-5-bromopyridineVarious aldehydesVarious isocyanidesSc(OTf)₃MeOH/CH₂Cl₂RT, 12 h- chemrxiv.org
2-AminopyridineVarious aldehydesVarious isocyanidesNoneWater70 °C, 7 h85-96 chemrxiv.org

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an alternative route where the final aromatization step is an oxidation. These reactions often involve the formation of C–N and C–C bonds under oxidative conditions. A novel approach utilizes a silver-mediated C–H/N–H oxidative cross-coupling/cyclization between 2-aminopyridines and terminal alkynes. rsc.org Another strategy employs a coupled organocatalytic system using flavin and iodine for an aerobic oxidative C–N bond-forming process. acs.org This system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.org

Catalytic Approaches in the Synthesis of 5-Methoxyimidazo[1,2-a]pyridine Scaffolds

Catalysis plays a pivotal role in the modern synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions, improved yields, and greater functional group tolerance. researchgate.net Transition metals, in particular, have been extensively used to facilitate key bond-forming steps.

Transition Metal-Catalyzed Syntheses (e.g., Copper, Palladium, Iron)

Copper-Catalyzed Syntheses: Copper is one of the most versatile and widely used catalysts for the synthesis of the imidazo[1,2-a]pyridine scaffold. researchgate.net Copper catalysts can promote various transformations, including multicomponent reactions, oxidative cyclizations, and annulations. researchgate.netrsc.org A copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.orgnih.gov In this reaction, CuBr was found to be the most effective catalyst, achieving yields up to 90%. organic-chemistry.org Copper(I) iodide (CuI) has also been used to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones or the coupling of ketoxime acetates with pyridines. organic-chemistry.orgorganic-chemistry.org Furthermore, titania-supported copper(II) chloride has been employed as a recyclable heterogeneous catalyst for the synthesis from 2-aminopyridines and ketones under aerobic conditions. nih.gov

Table 2: Selected Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
Reactant 1Reactant 2Catalyst SystemOxidantConditionsKey FeatureReference
AminopyridinesNitroolefinsCuBrAirDMF, 80 °CGreen, one-pot procedure organic-chemistry.org
2-AminopyridinesTerminal YnonesCopper--Three-component reaction rsc.orgrsc.org
Ketoxime AcetatesPyridinesCuIAir (aerobic)NMP, 100 °CHigh yields under mild conditions organic-chemistry.org
2-AminopyridinesAcetophenonesCuIAir (aerobic)-Broad functional group compatibility organic-chemistry.org
2-AminopyridinesKetonesCuCl₂/nano TiO₂Air (aerobic)-Recyclable heterogeneous catalyst nih.gov
2-AminopyridinesCinnamaldehydesCopperAir (aerobic)ZnCl₂, PyridineSynthesis of formyl-substituted products nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are effective for C-H activation and cross-coupling reactions, which have been applied to the synthesis of imidazo[1,2-a]pyridine derivatives. nih.gov For example, a palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction has been developed for the construction of fused imidazo[1,2-a]pyrimidines, showcasing the power of this approach for C-C bond formation. nih.gov Palladium(II) catalysis can also be used in cyclization reactions, offering an alternative to copper catalysts and sometimes leading to different product profiles, such as the formation of 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com

Iron-Catalyzed Syntheses: Iron catalysts offer an economical and environmentally benign alternative to precious metal catalysts like palladium. thieme-connect.comresearchgate.net An iron-catalyzed denitration reaction has been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This procedure, using inexpensive iron(II) chloride, is simple and tolerates a variety of functional groups. organic-chemistry.orgthieme-connect.com The proposed mechanism involves a Michael-type addition followed by an iron-catalyzed cyclization and elimination of the nitro group. thieme-connect.com

Metal-Free Catalytic Systems

The development of metal-free catalytic systems for the synthesis of imidazo[1,2-a]pyridines is a significant step towards more sustainable chemical manufacturing. These methods circumvent the issues associated with residual metal contamination in pharmaceutical compounds and reduce the environmental impact of chemical waste. A variety of non-metallic catalysts and reagents have been effectively employed.

One prominent metal-free approach involves the use of iodine as a catalyst. Molecular iodine promotes the reaction of 2-aminopyridines with ketones under various conditions, including in micellar media or "on-water" protocols, to yield 2-aryl substituted imidazo[1,2-a]pyridines. nih.gov For instance, the reaction can proceed at room temperature under mild acidic conditions with ammonium (B1175870) chloride. nih.gov Another innovative method is the electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines, which uses sodium benzenesulfinates as sulfonylation reagents in an undivided cell, providing a straightforward, metal-free protocol for functionalization. rsc.org

Furthermore, catalyst-free approaches have been developed that rely on specific reaction conditions to drive the cyclization. For example, the condensation of 2-aminopyridines with α-haloketones can be performed efficiently without any catalyst or solvent by simply heating the reactants together. scielo.br Similarly, catalyst-free condensation of 2-aminopyridine with halogenoesters in eco-friendly solvents like ethanol (B145695) or dioxane has been used to generate key intermediates for bioactive agents. acs.org These methods highlight a shift towards inherently safer and cleaner synthetic routes. bohrium.com

Catalyst SystemReactantsConditionsYieldReference
Molecular Iodine (I₂) / NH₄Cl2-Aminopyridine, Acetophenone"On-water", Room TempGood nih.gov
None (Electrochemical)Imidazo[1,2-a]pyridine, Sodium benzenesulfinateUndivided cell, MeCN/H₂OUp to 94% rsc.org
None (Catalyst- and Solvent-Free)2-Aminopyridine, α-Haloketone60 °CGood to Excellent scielo.br
None (Catalyst-Free)2-Aminopyridine, Ethyl bromopyruvateReflux in EthanolGood acs.org

Organocatalysis in Imidazo[1,2-a]pyridine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of complex molecules, including the imidazo[1,2-a]pyridine scaffold. This approach avoids the use of potentially toxic and expensive metal catalysts.

A notable example is the multicomponent synthesis of imidazo[1,2-a]pyridines using a flavin-iodine coupled organocatalytic system. acs.org This method facilitates an aerobic oxidative C-N bond-forming process, and can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.org The use of air as the ultimate oxidant makes this a particularly green and attractive strategy.

Asymmetric organocatalysis has also been successfully applied to produce chiral imidazo[1,2-a]pyridines. Chiral phosphoric acids have been used to catalyze the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction between 2-aminopyridines, aldehydes, and isocyanides. nih.gov This method allows for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines with high yields and excellent enantioselectivities, demonstrating the precision of organocatalysis in creating stereochemically complex structures. nih.gov

OrganocatalystReaction TypeKey FeaturesYieldReference
Flavin-Iodine coupled systemAerobic Oxidative CyclizationUses air as oxidant; multicomponentGood acs.org
Chiral Phosphoric Acid (e.g., (R)-A8)Asymmetric Multicomponent ReactionAtroposelective; produces axially chiral productsHigh nih.gov

Green Chemistry Principles in Synthetic Strategies for 5-Methoxyimidazo[1,2-a]pyridin-2-amine

The principles of green chemistry are increasingly being integrated into the synthetic strategies for imidazo[1,2-a]pyridines to minimize environmental impact. These strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency through methods like microwave and ultrasound irradiation.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. acs.org In the synthesis of imidazo[1,2-a]pyridines, microwave-assisted methods have been developed for the catalyst-free annulation of 2-aminopyridines with α-bromoketones in green solvents like a water-isopropanol mixture. acs.org This approach provides excellent yields in a very short time frame.

Microwave heating has also been effectively used in multicomponent reactions to generate libraries of substituted 3-aminoimidazo[1,2-a]pyridines. nih.gov The combination of microwave assistance with fluorous synthesis technologies allows for rapid reaction execution and simplified purification. nih.gov Furthermore, the synthesis of phenacyl bromides (key precursors) and their subsequent condensation with 2-aminopyridine can be achieved in minutes under microwave irradiation, demonstrating a significant acceleration of the entire synthetic sequence. researchgate.net

ReactantsConditionsTimeYieldReference
2-Aminopyridines, α-BromoketonesH₂O-IPA, Microwave (240 W)Not specifiedExcellent acs.org
2-Aminopyridines, Aldehydes, IsocyanidesEtOH, Microwave2 h (conv. heat)~90% conv. nih.gov
2-Aminopyridine, Phenacyl bromidesBasic medium, Microwave60 seconds24% to 99% researchgate.net

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is another green technique that enhances reaction rates and efficiency through acoustic cavitation. An ultrasound-assisted, eco-friendly method for synthesizing imidazo[1,2-a]pyridines involves the C–H functionalization of aryl methyl ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.org This metal-free and base-free reaction proceeds under mild conditions with broad functional group tolerance, achieving excellent yields in remarkably short times. organic-chemistry.orgorganic-chemistry.org

Another protocol utilizes ultrasound to promote the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic and environmentally benign solvent. scispace.com This method also produces a variety of imidazo[1,2-a]pyridines in good to excellent yields with short reaction times. scispace.com Ultrasound has also been shown to significantly accelerate the iodination of the imidazo[1,2-a]pyridine core at the C3 position, improving reaction efficiency compared to conventional heating. nih.gov

ReactantsCatalyst/SolventKey FeaturesTimeYieldReference
2-Aminopyridines, Aryl methyl ketonesKI/TBHP in WaterMetal-free, base-free, C-H functionalization4 minutesUp to 97% organic-chemistry.org
2-Aminopyridine, 2-BromoacetophenonesPEG-400Rapid, non-toxic solventShortGood to Excellent scispace.com
Imidazo[1,2-a]pyridines, I₂TBHP in EthanolRegioselective C3-iodination30 minutesHigh nih.gov

Solvent-Free Reactions

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free, or "neat," reactions for the synthesis of imidazo[1,2-a]pyridines have been successfully developed. A highly efficient method involves the condensation of 2-aminopyridines with α-haloketones by simply stirring the neat mixture at 60 °C, which avoids the need for both a catalyst and a solvent. scielo.br

Another green, solvent-free approach is a one-pot, three-component reaction involving heterocyclic ketene (B1206846) aminals, β-oxodithioesters, and aldehydes, using triethylamine (Et₃N) as a catalyst. rsc.org This method offers high regioselectivity, short reaction times, and easy purification. rsc.org Additionally, a catalyst-free and solvent-free synthesis of complex fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework has been reported via a one-pot cascade reaction at 70 °C, yielding products in good to excellent yields. scispace.com

ReactantsCatalystConditionsYieldReference
2-Aminopyridine, α-HaloketoneNoneNeat, 60 °CGood to Excellent scielo.br
Heterocyclic ketene aminals, β-oxodithioesters, AldehydesEt₃NSolvent-freeGood rsc.org
2-aminopyridine, aldehyde, isocyanide, 2-azido-4-chloroquinolineNoneSolvent-free, 70 °C, 3h79-96% scispace.com

Aqueous Media Synthesis

Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of imidazo[1,2-a]pyridines in aqueous media represents a significant advancement in sustainable chemistry. A novel, rapid, and metal-free route involves the NaOH-promoted cycloisomerisation of N-propargylpyridiniums in water at ambient temperature. rsc.org This reaction proceeds to quantitative yield within minutes, even on a multigram scale, and demonstrates a substantial improvement in green metrics like space-time-yield compared to previous routes. rsc.orgresearchgate.net

The versatility of water as a solvent is also highlighted in the previously mentioned ultrasound-assisted synthesis using a KI/TBHP catalytic system, which proceeds efficiently in water. organic-chemistry.org The ability to perform these complex cyclizations in water under mild, often metal-free conditions underscores the potential for developing highly sustainable synthetic processes for this important heterocyclic scaffold. rsc.org

ReactantsReagent/CatalystConditionsTimeYieldReference
N-propargylpyridiniumsNaOHWater, Ambient TempMinutesQuantitative rsc.org
2-Aminopyridines, Aryl methyl ketonesKI / TBHPWater, Ultrasound4 minutesUp to 97% organic-chemistry.org

Mechanistic Investigations of this compound Formation

The formation of the imidazo[1,2-a]pyridine ring system generally proceeds through the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon, often an α-halocarbonyl compound or through multicomponent reactions. The specific placement of the amino group at the 2-position of the imidazo[1,2-a]pyridine ring suggests a synthetic strategy that involves the cyclization of a guanidino- or cyanamide-derived intermediate.

Several plausible mechanistic pathways have been proposed for the formation of 2-amino-imidazo[1,2-a]pyridine derivatives. These are often variations of well-established reactions in heterocyclic chemistry, adapted to the specific functionalities of the starting materials.

One of the most direct and historically significant methods for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.org In this pathway, the initial step is the nucleophilic attack of the endocyclic nitrogen of the pyridine ring on the electrophilic carbon of the α-halocarbonyl compound, leading to a pyridinium salt intermediate. Subsequent intramolecular cyclization and dehydration afford the final product.

A prominent and versatile approach for the synthesis of substituted imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. mdpi.com A plausible mechanism for the formation of a 2-amino substituted analogue via a related multicomponent reaction is depicted below. The reaction would commence with the condensation of 2-amino-5-methoxypyridine (B21397) with an appropriate aldehyde to form a Schiff base (imine). This imine is then protonated or activated by a Lewis acid, rendering it susceptible to nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide, or an isocyanide. The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and aromatization to yield the final 2-amino-imidazo[1,2-a]pyridine product.

Another proposed pathway involves the reaction of 2-amino-5-methoxypyridine with cyanogen (B1215507) bromide. This reaction is thought to proceed through the initial formation of a cyanamide (B42294) intermediate, which then undergoes an intramolecular cyclization. The endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the cyanamide group, leading to a bicyclic intermediate that subsequently aromatizes to the 2-amino-imidazo[1,2-a]pyridine.

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the synthesis of this compound and its analogues, several key intermediates have been proposed and, in some cases, isolated or detected spectroscopically.

Table 1: Proposed Key Intermediates in the Synthesis of 2-Amino-Imidazo[1,2-a]pyridines

IntermediateProposed Reaction PathwayRole in the Mechanism
N-(5-methoxypyridin-2-yl)formimidateMulticomponent ReactionFormed from the initial condensation of 2-amino-5-methoxypyridine and an aldehyde. It is the electrophilic species that reacts with the nucleophile.
Nitrilium IonMulticomponent ReactionA key intermediate formed after the addition of the isocyanide to the activated imine. It is highly electrophilic and readily undergoes cyclization.
Dihydroimidazo[1,2-a]pyridineGeneral Cyclization PathwaysA common intermediate in many synthetic routes. Aromatization of this intermediate leads to the final product.
N-(5-methoxypyridin-2-yl)cyanamideReaction with Cyanogen BromideThe initial product of the reaction between 2-amino-5-methoxypyridine and cyanogen bromide. It undergoes intramolecular cyclization.
Pyridinium SaltReaction with α-halocarbonyl compoundsFormed by the alkylation of the endocyclic nitrogen of 2-aminopyridine. Intramolecular condensation then leads to the fused ring system.

The isolation of an enamine intermediate in analogous reactions provides strong evidence for the stepwise nature of these cyclizations. nih.gov Furthermore, the formation of an Ortoleva-King type intermediate has been suggested in copper-catalyzed syntheses of the general imidazo[1,2-a]pyridine scaffold. organic-chemistry.org This intermediate arises from the alkylation of the endocyclic nitrogen atom.

Chemical Reactivity and Functionalization of 5 Methoxyimidazo 1,2 a Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is well-established, with the C3 position of the imidazole (B134444) moiety being the most nucleophilic and thus the primary site of attack. This is due to the stability of the resulting cationic intermediate, which can delocalize the positive charge without disrupting the aromaticity of the six-membered pyridine (B92270) ring. stackexchange.com

For 5-Methoxyimidazo[1,2-a]pyridin-2-amine, the C3 position is further activated by the strong electron-donating effect of the 2-amino group. Consequently, electrophilic substitution reactions such as alkylation and acylation are expected to proceed with high regioselectivity at this site. For instance, Friedel-Crafts type reactions, which are challenging on the parent pyridine ring, can be effectively carried out on the imidazo[1,2-a]pyridine core. Three-component aza-Friedel–Crafts reactions involving imidazo[1,2-a]pyridines, aldehydes, and amines have been shown to efficiently produce C3-alkylated products. nih.gov

While the C3 position is the most reactive, the 5-methoxy group also activates the pyridine ring, specifically at the C6 and C8 positions, for electrophilic attack. However, reactions at these positions are less common and typically require harsher conditions or scenarios where the C3 position is already substituted.

Nucleophilic Reactions Involving the Amine Functionality

The primary amine at the C2 position is a key functional handle for derivatization through nucleophilic reactions. Its reactivity is characteristic of aromatic amines, allowing for a wide range of transformations to introduce new functional groups and build more complex molecular architectures.

Common reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding amides. This is a widely used strategy to synthesize imidazo[1,2-a]pyridine amides, which are a class of compounds with significant biological activity. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: The amine can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. This transformation is crucial for creating molecules that can form specific hydrogen bond interactions with biological targets. nih.govnih.gov

Alkylation: While N-alkylation can be more challenging to control than acylation, it can be achieved using alkyl halides under appropriate conditions.

Reductive Amination: The amine can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

These reactions provide a robust platform for modifying the properties of the parent molecule, enabling the exploration of structure-activity relationships in drug discovery programs.

Halogenation and Cross-Coupling Reactions for Derivatization

Halogenation of the imidazo[1,2-a]pyridine core is a pivotal step for further functionalization via cross-coupling reactions. Consistent with its high nucleophilicity, the C3 position is the primary site for electrophilic halogenation.

A variety of reagents can be employed for the regioselective C3-halogenation of imidazo[1,2-a]pyridines, including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). Transition-metal-free methods using sources like sodium chlorite (B76162) or bromite (B1237846) have also been developed, offering an efficient route to 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines. researchgate.net

Once halogenated, the resulting 3-halo-5-methoxyimidazo[1,2-a]pyridin-2-amine becomes a versatile substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. medjchem.com

Heck Coupling: Reaction with alkenes to form C3-alkenylated derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Coupling with amines to introduce new nitrogen-based substituents.

Stille Coupling: Reaction with organostannanes.

The table below summarizes representative conditions for these transformations on the general imidazo[1,2-a]pyridine scaffold.

Reaction TypeHalogenated SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Suzuki-Miyaura 3-Bromo-imidazo[1,2-a]pyridineArylboronic acid(SIPr)Pd(allyl)ClK3PO4Toluene (B28343)/H2OGood to Excellent
Heck 3-Iodo-imidazo[1,2-a]pyridineAlkenePd(OAc)2/PPh3Et3NDMFModerate to Good
Sonogashira 3-Iodo-imidazo[1,2-a]pyridineTerminal AlkynePdCl2(PPh3)2/CuIEt3NTHFGood to Excellent
Buchwald-Hartwig 3-Bromo-imidazo[1,2-a]pyridineAminePd2(dba)3/XantphosCs2CO3TolueneGood

This table presents generalized conditions based on literature for the imidazo[1,2-a]pyridine core and serves as a predictive model for the reactivity of this compound derivatives.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores, bypassing the need for pre-functionalization steps like halogenation. For the imidazo[1,2-a]pyridine system, C-H activation is most prevalent at the electron-rich C3 position. dntb.gov.ua The 2-amino and 5-methoxy groups in the target compound would further enhance the feasibility of these reactions.

Various C-H functionalization reactions have been successfully applied to the imidazo[1,2-a]pyridine scaffold:

C-H Arylation: Direct coupling with aryl halides or other aryl sources, often catalyzed by palladium or copper, allows for the introduction of aryl groups at the C3 position. nih.gov

C-H Alkylation and Alkenylation: Radical-mediated or transition-metal-catalyzed reactions can install alkyl or alkenyl groups. Visible-light photoredox catalysis has become a particularly effective strategy for these transformations under mild conditions. nih.gov

C-H Amination: The direct formation of a C-N bond at the C3 position can be achieved through photoredox-catalyzed reactions with azoles or other nitrogen nucleophiles. nih.gov

While C3 functionalization is dominant, methods for C5-alkylation have also been reported, although they are less common. nih.gov The presence of the 5-methoxy group might sterically or electronically influence the feasibility of C-H activation at this site.

Introduction of Carboxamide Moieties and Other Functional Groups

The introduction of carboxamide groups is of great interest due to their prevalence in pharmacologically active molecules. Several strategies can be envisioned for incorporating this moiety into the this compound framework.

One common approach involves the conversion of a C3-ester group, which can be installed via C-H alkoxycarbonylation. nih.gov The ester can then be hydrolyzed to the corresponding carboxylic acid and coupled with an amine using standard peptide coupling reagents (e.g., BOP-Cl, HATU) to yield the C3-carboxamide. nih.gov

Alternatively, palladium-catalyzed aminocarbonylation of a halogenated precursor offers a direct route. For example, a 3-bromo or 3-iodo derivative could be subjected to carbon monoxide and an amine in the presence of a palladium catalyst to directly furnish the C3-carboxamide. This methodology has also been successfully applied to introduce carboxamides at the C6 and C8 positions of the pyridine ring starting from the corresponding iodo-imidazo[1,2-a]pyridines.

Other important functional groups can be introduced through various methods:

Formylation: The Vilsmeier-Haack reaction (using POCl3/DMF) can introduce a formyl group at the C3 position, which is a versatile handle for further synthesis.

Trifluoromethylation: Radical trifluoromethylation, often initiated by photoredox catalysis, can install a CF3 group at the C3 position.

Formation of Hybrid and Bis-Heterocyclic Systems

This compound is an excellent platform for constructing more elaborate molecular architectures, such as hybrid molecules and bis-heterocyclic systems. These complex structures are often designed to interact with multiple biological targets or to fine-tune physicochemical properties.

Multicomponent reactions (MCRs) are particularly efficient for this purpose. For example, the Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, can be used to synthesize complex molecules where the imidazo[1,2-a]pyridine core is linked to other heterocyclic systems. In a typical setup, a 2-aminoazine (like 6-methoxypyridin-2-amine, the precursor to our title compound), an aldehyde, and an isocyanide react in a one-pot process to generate a new, highly substituted fused imidazole ring system. This strategy has been used to create imidazo[1,2-a]pyridine-quinoline bis-heterocycles. nih.gov

Furthermore, the functional groups on this compound can be used to link it to other molecular fragments. The 2-amino group can be acylated with a carboxylic acid that is part of another heterocyclic system, forming a hybrid molecule connected by an amide linkage. nih.gov Additionally, the imidazo[1,2-a]pyridine core itself can act as a bidentate ligand, coordinating with metal ions through the N1 of the imidazole ring and another heteroatom from a substituent, facilitating the formation of organometallic complexes. core.ac.ukcore.ac.uk

Structural Characterization and Analysis of 5 Methoxyimidazo 1,2 a Pyridin 2 Amine and Its Derivatives

Spectroscopic Analysis Techniques (e.g., NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of imidazo[1,2-a]pyridine (B132010) derivatives. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular framework. The fused aromatic system of imidazo[1,2-a]pyridines gives rise to characteristic signals in the aromatic region of the NMR spectrum. dtic.mil

¹H NMR: The protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) and the imidazole (B134444) ring (H-2, H-3) exhibit distinct chemical shifts influenced by the nitrogen atoms and substituent effects. For a compound like 5-Methoxyimidazo[1,2-a]pyridin-2-amine, the methoxy (B1213986) group (-OCH₃) would typically appear as a singlet around 3.8-4.0 ppm. The protons on the pyridine ring are significantly affected by the methoxy substituent at C-5, which is an electron-donating group. The amino group (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbons in the molecule. The quaternization of carbons at the ring junction (C-8a) and the carbons bonded to nitrogen (C-2, C-3, C-5, C-8a) show characteristic downfield shifts. tci-thaijo.org The carbon of the methoxy group would resonate around 55-60 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyridine Scaffolds. Data extrapolated from known derivatives like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. tci-thaijo.org

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3~7.8~108
H-5~8.1~126
H-6~6.8~113
H-7~7.2~125
H-8~7.6~118
C-2-~146
C-8a-~146

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings and methoxy group (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the fused heterocyclic system (1500-1650 cm⁻¹), and the characteristic C-O stretching of the aryl-ether methoxy group (around 1250 cm⁻¹ for the asymmetric stretch and 1040 cm⁻¹ for the symmetric stretch).

Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and formula. The imidazo[1,2-a]pyridine ring system is generally stable, leading to a prominent molecular ion peak (M⁺) in electron ionization (EI-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Studies on derivatives such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) provide a clear model for the core structure. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative. Based on data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.7891 (3)
b (Å)10.5937 (5)
c (Å)13.1979 (6)
β (°)98.593 (2)
Volume (ų)800.31 (7)
Z (Molecules/Unit Cell)4

Conformational Analysis and Stereochemistry

Conformational analysis of these derivatives primarily concerns the orientation of the substituents relative to the planar heterocyclic core. While the fused ring system is rigid, the bonds connecting the substituents (like the 2-amino and 5-methoxy groups) to the ring allow for rotational freedom.

The preferred conformation is determined by a balance of steric and electronic effects. For instance, in the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the methanol (B129727) group is oriented nearly perpendicular to the plane of the imidazo[1,2-a]pyridine ring system. nih.govresearchgate.net Similarly, in N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, the phenyl ring at the 2-position is significantly twisted out of the plane of the heterocycle, with a dihedral angle of approximately 26.7°. nih.gov This twisting minimizes steric hindrance. For this compound, the methoxy group's methyl moiety would likely adopt a conformation that minimizes steric clashes with the H-6 proton.

Stereochemistry becomes a key consideration when a chiral center is introduced or when restricted rotation around a single bond leads to atropisomerism. While the parent compound is achiral, derivatization can lead to stereoisomers whose distinct spatial arrangements can be critical for biological interactions.

Hydrogen Bonding and Intermolecular Interactions in Crystal Structures

The solid-state packing of imidazo[1,2-a]pyridine derivatives is governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions dictate the supramolecular architecture. nih.gov

For this compound, the 2-amino group is a potent hydrogen bond donor, capable of forming N-H···N or N-H···O bonds. The pyridine nitrogen (N-1) is a primary hydrogen bond acceptor site. The methoxy oxygen can also act as a weaker hydrogen bond acceptor. This combination of donor and acceptor sites can lead to the formation of complex and stable three-dimensional networks.

In related crystal structures, various interaction motifs have been observed:

N-H···N Hydrogen Bonds: In derivatives with an amine group, this interaction is common, often linking molecules into chains or dimers. nih.gov

O-H···N Hydrogen Bonds: In hydroxyl-substituted analogues, strong hydrogen bonds to the pyridine nitrogen are observed, often forming inversion dimers. researchgate.net

C-H···π Interactions: The electron-rich π-system of the imidazo[1,2-a]pyridine ring can interact with C-H bonds from adjacent molecules, contributing to the stability of the crystal packing. nih.gov

π-π Stacking: The planar nature of the fused ring system promotes offset π-π stacking interactions between parallel molecules, with intercentroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov

Table 3: Common Intermolecular Interactions Observed in Imidazo[1,2-a]pyridine Crystal Structures.

Interaction TypeDescriptionTypical Distance/GeometryReference Example
N-H···NAmine donor to pyridine nitrogen acceptorD···A distance ~2.9-3.2 ÅN-tert-butyl-...-pyridin-3-amine nih.gov
O-H···NHydroxyl donor to pyridine nitrogen acceptorD···A distance ~2.7-2.9 Å(5-methyl-...-pyridin-2-yl)methanol researchgate.net
C-H···πAromatic/Alkyl C-H to π-face of heterocycleH···π centroid ~2.6-3.0 ÅN-tert-butyl-...-pyridin-3-amine nih.gov
π-π StackingParallel displaced stacking of fused ringsCentroid-centroid ~3.5-3.8 Å(5-methyl-...-pyridin-2-yl)methanol researchgate.net

The interplay of these spectroscopic and crystallographic characteristics defines the structural landscape of this compound and its derivatives, providing a foundation for rational drug design and the development of new functional materials.

Medicinal Chemistry and Biological Activity Studies of 5 Methoxyimidazo 1,2 a Pyridin 2 Amine Analogues

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine (B132010) Derivatives

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial in elucidating these connections, guiding the design of more potent and selective compounds.

Impact of Substituent Modifications (e.g., Methoxy (B1213986), Amine) on Biological Profiles

The presence of methoxy and amine groups on the imidazo[1,2-a]pyridine ring system can significantly influence the compound's physicochemical properties and its interaction with biological targets. Electron-donating groups, such as methoxy, can affect the electron density of the aromatic system, potentially enhancing the binding affinity to target proteins. researchgate.net

For instance, in the context of anticancer activity, the presence of a methoxy group on the phenyl ring of imidazo[1,2-a]pyridine derivatives has been shown to be favorable. One study reported that a derivative bearing a 3-methoxyphenyl (B12655295) moiety exhibited potent inhibitory activity against MCF-7 and HeLa cancer cell lines. khas.edu.tr In another study, a 5-methoxy-substituted 1H-indole derivative of an imidazo[1,2-a]pyridine analogue showed high selective COX-2 inhibition, suggesting the potential role of the methoxy group in anti-inflammatory activity. nih.gov

The amine group, particularly at the C2 and C3 positions, is also a key determinant of biological activity. The basicity and hydrogen-bonding capacity of the amine group can facilitate interactions with amino acid residues in the active sites of enzymes and receptors. For example, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine was identified as a potent 5-lipoxygenase inhibitor, highlighting the importance of the amine substituent at the C3 position for anti-inflammatory effects. nih.gov

Exploration of Substitution Patterns on the Imidazo[1,2-a]pyridine Core

The biological profile of imidazo[1,2-a]pyridine analogues is highly dependent on the substitution pattern across the entire fused ring system.

Position 2: Modifications at the C2 position have been extensively studied. The nature of the group on the phenyl ring at the C2 position has been shown to influence antimicrobial activity. researchgate.net For antiviral activity against human cytomegalovirus (HCMV), the substituent at the C2 position was found to strongly influence the compound's efficacy. researchgate.net

Position 3: The C3 position is a common site for derivatization. Introduction of various side chains at this position has led to compounds with diverse biological activities, including antiulcer properties. nih.gov For antitubercular activity, N-benzylcarboxamide substitution at the C3 position showed potent activity. nih.gov

Positions 5, 6, 7, and 8: Substitutions on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine core also play a critical role in modulating biological activity. For instance, in a series of c-Met inhibitors, variations at the C-7 and C-8 positions were explored to optimize activity. nih.gov Furthermore, SAR studies on antimicrobial agents indicated that substituents at the C-7 position influenced the activity of the synthesized derivatives. researchgate.net

Investigation of Pharmacological Activities (Excluding Clinical Human Trial Data)

Analogues of 5-Methoxyimidazo[1,2-a]pyridin-2-amine have been investigated for a range of pharmacological activities, demonstrating their potential as therapeutic agents.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Antituberculosis)

Imidazo[1,2-a]pyridine derivatives have shown significant promise as antimicrobial agents.

Antibacterial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of this class of compounds. For example, a series of chalcones containing the imidazo[1,2-a]pyridine nucleus exhibited good antimicrobial activity. researchgate.net Another study synthesized new imidazo[1,2-a]pyridine derivatives and evaluated their promising antimicrobial and antioxidant properties. nih.gov The antifungal activity of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives against a resistant strain of Candida albicans has also been demonstrated, with four compounds showing notable activity. scirp.org

Antiviral Activity: The antiviral potential of imidazo[1,2-a]pyridine derivatives has been investigated, particularly against human cytomegalovirus (HCMV). The nature of the substituent at the C-2 position was found to be a critical determinant of antiviral activity. researchgate.net

Antituberculosis Activity: A number of imidazo[1,2-a]pyridine analogues have emerged as potent antituberculosis agents. SAR studies have revealed that bulky and more lipophilic biaryl ethers at certain positions result in nanomolar potency against Mycobacterium tuberculosis. acs.org Specifically, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have been designed and synthesized as novel anti-TB agents with excellent in vitro activity. acs.org

Antimicrobial Activity Data of Imidazo[1,2-a]pyridine Analogues

Compound Target Organism Activity (MIC/IC50) Reference
Imidazo[1,2-a]pyridine-chalcone derivative S. aureus, E. coli, B. subtilis Good activity researchgate.net
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10a) Candida albicans MIC < 300 µmol/L scirp.org
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10b) Candida albicans MIC < 300 µmol/L scirp.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (R=4-Br) M. tuberculosis MIC90 = 0.069–0.174 μM acs.org

Anti-Inflammatory Properties

The imidazo[1,2-a]pyridine scaffold is a key feature in a number of compounds with anti-inflammatory properties. These derivatives often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

One study reported a novel class of 5-lipoxygenase inhibitors with an imidazo[1,2-a]pyridine core, where N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14) was identified as a potent inhibitor with an IC50 of 0.16 μM in intact cells. rsc.org Another research effort focused on the synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the highly potent 0.07-0.18 μM range. nih.gov Furthermore, a novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.gov

Anti-Inflammatory Activity Data of Imidazo[1,2-a]pyridine Analogues

Compound Target Activity (IC50) Reference
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14) 5-Lipoxygenase (intact cells) 0.16 µM rsc.org
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) COX-2 0.07-0.18 µM range nih.gov
MIA NF-κB and STAT3 pathways Suppression of activity nih.gov
Imidazo[1,2-a]azine acid derivative (8a) PGE2 production Reduction researchgate.net

Anticancer Potential

The imidazo[1,2-a]pyridine framework is a "privileged structure" in the development of anticancer agents, with derivatives showing activity against a variety of cancer cell lines. researchgate.net

Several studies have demonstrated the potent cytotoxic effects of imidazo[1,2-a]pyridine analogues. For instance, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated as Nek2 inhibitors, with compound 28e showing a proliferation inhibitory activity with an IC50 of 38 nM. rsc.org Another study reported on imidazo[1,2-a]pyridine compounds (IP-5, IP-6) that exhibited strong cytotoxic impact against HCC1937 breast cancer cells with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov

The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways. For example, certain imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/Akt/mTOR pathway and induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells. chemmethod.com

Anticancer Activity Data of Imidazo[1,2-a]pyridine Analogues

Compound Cell Line Activity (IC50) Reference
Compound 28e MGC-803 (gastric cancer) 38 nM rsc.org
IP-5 HCC1937 (breast cancer) 45 µM nih.govnih.gov
IP-6 HCC1937 (breast cancer) 47.7 µM nih.govnih.gov
Imidazo[1,2-a]pyridine 5 A375 (melanoma) 9.7-44.6 µM range chemmethod.com
Imidazo[1,2-a]pyridine 6 WM115 (melanoma) 9.7-44.6 µM range chemmethod.com
Imidazo[1,2-a]pyridine 7 HeLa (cervical cancer) 9.7-44.6 µM range chemmethod.com
Imidazo[1,2-a]pyridine-triazole derivative (5c) MCF-7 (breast cancer) Potent activity khas.edu.tr
Imidazo[1,2-a]pyridine hybrid (HB9) A549 (lung cancer) 50.56 µM chemmethod.com

Neurological Activities (e.g., Anxiolytic, Anticonvulsant)

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown notable potential as agents targeting the central nervous system. nih.gov Research has particularly focused on their anxiolytic and anticonvulsant properties.

Anxiolytic Activity: Certain imidazo[1,2-a]pyridine analogues have been investigated for their anxiolytic (anti-anxiety) effects. For instance, Alpidem, a well-known anxiolytic drug, belongs to this class of compounds. nih.gov The mechanism of action for many of these anxiolytic agents involves their interaction with GABA-A receptors in the brain. nih.gov A series of pyrido[1,2-a]benzimidazoles, which are structurally related to imidazo[1,2-a]pyridines, have demonstrated high affinity for the benzodiazepine (B76468) site on the GABA-A receptor, highlighting the potential of this scaffold in the development of new anxiolytic drugs. nih.gov

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of imidazo[1,2-a]pyridine derivatives. nih.govnih.gov Five new series of imidazo[1,2-a]pyridines incorporating pyrazoline, cyanopyridone, cyanopyridine, 2-aminopyrimidine, and pyrimidine-2-thione systems were synthesized and evaluated for their in vivo anticonvulsant activity. nih.gov The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. nih.gov Compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring showed potent anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Imidazo[1,2-a]pyridine Analogues

Compound Series Test Method Observation
Pyrazoline, Cyanopyridone, Cyanopyridine, 2-Aminopyrimidine, Pyrimidine-2-thione MES and scPTZ Compounds with a 4-fluorophenyl substituent at the 2nd position showed potent activity. nih.gov
5,6-bisaryl-1,2,4-triazines MES and scPTZ Compounds 5a, 5b, and 5d were identified as potent molecules in this series. researchgate.net
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives MES, 6 Hz, scPTZ Compound 6 showed a more beneficial ED50 than the reference drug valproic acid in the MES and 6 Hz tests. mdpi.com

Antiprotozoal and Anthelmintic Activities

The therapeutic reach of imidazo[1,2-a]pyridine analogues extends to infectious diseases, with demonstrated activity against various protozoa and helminths. nih.goveco-vector.com

Antiprotozoal Activity: Certain derivatives have been investigated for their efficacy against protozoan parasites. For example, studies have explored their activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania donovani, which causes leishmaniasis. mdpi.comnih.gov A series of pyridyl analogues of pentamidine, a known antiprotozoal drug, showed that the placement of cationic moieties on the pyridine ring influences their antiprotozoal properties. nih.gov

Anthelmintic Activity: Imidazo[1,2-a]pyridine derivatives have also been identified as potential anthelmintic agents for treating parasitic worm infections. eco-vector.comnih.gov Research has shown that these compounds can be effective against various helminths. nih.govchemrxiv.org For instance, certain 1,2,4-triazole (B32235) derivatives, which can be conceptually related to the broader class of nitrogen-containing heterocycles, have demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma. mdpi.com Specifically, a compound bearing 4-pyridyl and phenyl substituents showed high efficacy. mdpi.com

Enzyme Inhibition Studies (e.g., Kinase, ATPase, Pantothenate Synthetase)

A significant area of research for imidazo[1,2-a]pyridine analogues is their ability to inhibit various enzymes, which is often the basis for their therapeutic effects.

Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, a property that is particularly relevant for anticancer drug development. nih.govnih.gov They have been shown to inhibit a range of kinases, including:

Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. dntb.gov.uaresearchgate.net

Insulin-like Growth Factor 1 Receptor (IGF-1R) Tyrosine Kinase: Inhibition of this kinase is another promising strategy for cancer therapy. researchgate.net

Bruton's Tyrosine Kinase (BTK): Reversible inhibitors of BTK from the 8-amino-imidazo[1,5-a]pyrazine series have been developed for treating rheumatoid arthritis. nih.gov

PI3K/Akt/mTOR Pathway: Some analogues have been shown to inhibit this critical signaling pathway, leading to apoptosis in cancer cells. nih.gov

Pantothenate Synthetase Inhibition: Imidazo[1,2-a]pyridines have been investigated as inhibitors of pantothenate synthetase, an essential enzyme in Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.govnih.gov This enzyme is a promising target because it is absent in mammals. semanticscholar.org 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as inhibitors of Mtb pantothenate synthetase, with some compounds showing significant inhibitory activity. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors. rjpbr.com COX-2 is an enzyme involved in inflammation and pain. Molecular modeling studies have shown that the methylsulfonyl pharmacophore of these inhibitors fits into the secondary pocket of the COX-2 active site. rjpbr.com

Table 2: Enzyme Inhibition by Imidazo[1,2-a]pyridine Analogues

Enzyme Target Therapeutic Area Key Findings
Cyclin-Dependent Kinases (CDKs) Cancer Potent and selective inhibition of CDK2 has been achieved. researchgate.net
IGF-1R Tyrosine Kinase Cancer Identified as a promising target for this class of compounds. researchgate.net
Pantothenate Synthetase Tuberculosis Derivatives show significant inhibition of the Mtb enzyme. nih.gov
COX-2 Inflammation, Pain Novel derivatives demonstrate potent and selective inhibition. rjpbr.comresearchgate.net
Bruton's Tyrosine Kinase (BTK) Rheumatoid Arthritis Reversible inhibitors with excellent kinase selectivity have been developed. nih.gov

Mechanistic Insights into Biological Action (Excluding Safety/Adverse Effect Profiles)

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents.

Molecular Target Identification and Validation

A key aspect of understanding the mechanism of action is the identification and validation of the molecular targets with which these compounds interact. For instance, in the context of their neurological activities, the GABA-A receptor has been identified as a primary target for anxiolytic analogues. nih.gov In their role as anticancer agents, various kinases such as CDKs, IGF-1R, and enzymes in the PI3K/Akt/mTOR pathway have been validated as molecular targets. nih.govresearchgate.netresearchgate.net For their antitubercular activity, pantothenate synthetase of M. tuberculosis has been confirmed as a key target. nih.gov

Ligand-Receptor Interactions

The biological activity of these compounds is dictated by their specific interactions with their molecular targets. Molecular docking and modeling studies have provided valuable insights into these ligand-receptor interactions.

For COX-2 inhibitors, studies have revealed that the methylsulfonyl group of the imidazo[1,2-a]pyridine derivative inserts into a secondary pocket of the enzyme's active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90. rjpbr.com In the case of BTK inhibitors, X-ray crystallography has shown that the 8-amino and 7-nitrogen of the imidazo[1,5-a]pyrazine (B1201761) core form hydrogen bonds with the hinge region of the kinase. nih.gov A crucial bidentate hydrogen bond interaction occurs between the 2-amino-pyridine moiety and the side chain of S538 and the amide nitrogen of D539, contributing to the inhibitor's selectivity. nih.gov

Interference with Cellular Signaling Pathways

The interaction of imidazo[1,2-a]pyridine analogues with their molecular targets often leads to the modulation of critical cellular signaling pathways. For example, the inhibition of kinases in the PI3K/Akt/mTOR pathway by certain anticancer analogues disrupts downstream signaling, ultimately leading to cell cycle arrest and apoptosis. nih.gov Specifically, treatment of cancer cells with these compounds has been shown to reduce the phosphorylation of Akt and mTOR, and increase the levels of the cell cycle inhibitors p53 and p21. nih.gov This interference with key signaling cascades is a fundamental mechanism behind their therapeutic efficacy.

Induction of Cellular Processes (e.g., Apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their therapeutic effects. Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives to trigger this process in cancer cells.

One study investigated the anticancer activities of a series of novel imidazo[1,2-a]pyridine compounds. nih.gov The findings revealed that these compounds could inhibit the proliferation of melanoma and cervical cancer cells. nih.gov Further investigation into the mechanism of action demonstrated that one of the compounds induced apoptosis, which was partially mediated by p53. nih.gov The study also showed a reduction in the levels of phospho (p)-protein kinase B and p-mechanistic target of rapamycin, and an increase in the levels of cell cycle inhibitors p53 and p21, as well as the apoptosis-associated protein BCL2 associated X protein and active caspase-9. nih.gov

Another research effort focused on novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran to enhance their bioactivity against non-small cell lung cancer (NSCLC). nih.gov Several of these hybrid molecules were found to induce cytotoxicity by increasing NADPH oxidase (NOX) activity, leading to ROS-mediated apoptosis in A549 lung cancer cells. nih.gov This was accompanied by an impairment of the mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins BAX and BAK1, and a decrease in the anti-apoptotic protein BCL-2. nih.gov

Furthermore, a study on selenylated imidazo[1,2-a]pyridines reported their ability to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov This highlights the diverse modifications of the imidazo[1,2-a]pyridine scaffold that can lead to potent pro-apoptotic agents.

The table below summarizes the findings from various studies on the induction of apoptosis by imidazo[1,2-a]pyridine analogues.

Compound SeriesCancer Cell Line(s)Key Findings on Apoptosis Induction
Imidazo[1,2-a]pyridinesMelanoma (A375, WM115), Cervical (HeLa)Inhibition of proliferation, p53-partially mediated apoptosis, inhibition of AKT/mTOR pathway. nih.gov
Imidazo[1,2-a]pyridine-2-amino-4H-pyran hybridsLung adenocarcinoma (A549)ROS-mediated apoptosis via NOX activation, mitochondrial membrane potential impairment, modulation of BAX, BAK1, and BCL-2. nih.gov
Selenylated imidazo[1,2-a]pyridinesBreast cancerInduction of DNA damage and apoptosis. nih.gov
Imidazo[1,2-a]pyridine derivativesColon cancer (Caco-2, HT-29)A selenylated derivative, MRK-107, induced apoptosis through increased ROS generation and activation of caspases-3/7. mdpi.com
Novel Imidazo[1,2-a]pyridine compoundsBreast cancer (HCC1937)IP-5 induced significant apoptosis, cell cycle arrest, and inhibited the Akt signaling pathway. waocp.org

Scaffold Hopping and Lead Optimization Strategies for Imidazo[1,2-a]pyridine Derivatives

Scaffold hopping and lead optimization are crucial strategies in drug discovery to identify novel chemotypes with improved potency, selectivity, and pharmacokinetic properties. dundee.ac.uk

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. This strategy has been successfully applied to imidazo[1,2-a]pyridine derivatives to discover new classes of bioactive molecules. For instance, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach starting from pyridones. nih.gov This demonstrates the utility of shape and electrostatic similarity in identifying new, patentable chemical entities.

Another example involved a computational search of fragment databases to identify the imidazo[1,2-a]pyrazin-8-one scaffold as a hop from a triazolopyridine series of mGlu2 positive allosteric modulators. researchgate.net This led to the development of potent, selective, and brain-penetrant compounds. researchgate.net

Lead Optimization:

Lead optimization focuses on modifying a lead compound to enhance its desired properties. For imidazo[1,2-a]pyridine amides, optimization efforts have led to the development of clinical candidates for treating multi- and extensively-drug-resistant tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that the amide linker and the linearity and lipophilicity of the amine part of the molecule were critical for improving in vitro and in vivo efficacy and the pharmacokinetic profile. nih.gov

In the development of dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors, the imidazo[1,2-a]pyridine ring system was used as a core replacement for a benzimidazole (B57391) lead compound. nih.gov By exploring different ring systems to occupy the affinity pocket, fragments containing a methoxypyridine were identified that conferred potent enzymatic and cellular activity with moderate metabolic stability. nih.gov

The following table outlines some of the lead optimization strategies applied to the imidazo[1,2-a]pyridine scaffold.

Therapeutic TargetLead Optimization StrategyOutcome
TuberculosisModification of the amide linker and amine portion of imidazo[1,2-a]pyridine amides. nih.govImproved in vitro and in vivo efficacy and pharmacokinetic profile, leading to a clinical candidate (Q203). nih.gov
PI3K/mTORReplacement of a benzimidazole core with an imidazo[1,2-a]pyridine scaffold and exploration of fragments for the affinity and ribose pockets. nih.govIdentification of potent dual inhibitors with good cellular activity and moderate microsomal stability. nih.gov
LeishmaniasisExtensive scaffold-hopping from an initial hit, followed by modifications to the phenyl ring and other substituents. dundee.ac.ukIdentification of a preclinical candidate (GSK3494245/DDD01305143) with improved solubility and reduced genotoxicity. dundee.ac.uk
Cyclooxygenase-2 (COX-2)Design and synthesis of derivatives with a methylsulfonyl pharmacophore to interact with the secondary pocket of the COX-2 active site. rjpbr.comDevelopment of potent and selective COX-2 inhibitors with significant analgesic activity. rjpbr.com

Computational and Theoretical Studies on 5 Methoxyimidazo 1,2 a Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are pivotal in clarifying the electronic characteristics and reactivity of 5-Methoxyimidazo[1,2-a]pyridin-2-amine. These investigations often compute various molecular descriptors to forecast the molecule's behavior in chemical reactions.

Key parameters derived from these methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's capacity to donate electrons, whereas the LUMO energy points to its ability to accept electrons. The difference in energy between the HOMO and LUMO is a crucial factor in determining the molecule's chemical stability and reactivity. A smaller energy gap typically suggests higher reactivity. For the broader class of imidazo[1,2-a]pyridines, DFT calculations have provided valuable information on how different functional groups affect the electronic distribution and reactivity of the core structure.

Table 1: Representative Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine (B132010) Derivatives (Illustrative)
DescriptorTypical Value RangeSignificance
HOMO Energy-6.0 to -5.0 eVElectron-donating ability
LUMO Energy-1.5 to -0.5 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVChemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyePolarity and intermolecular interactions

Note: These values are illustrative for the imidazo[1,2-a]pyridine class and may vary for the specific 5-methoxy derivative.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the binding of small molecules like this compound to biological macromolecules such as proteins. nih.gov

Molecular docking studies help predict the preferred orientation of a ligand when it binds to a receptor and estimate the binding affinity. This is vital for understanding the mechanism of action and for structure-based drug design. For imidazo[1,2-a]pyridine derivatives, docking studies have been used to explore their interactions with various biological targets. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

Following docking, MD simulations can offer a dynamic view of the ligand-receptor complex. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

For the imidazo[1,2-a]pyridine scaffold, QSAR studies have been conducted to guide the optimization of their biological activities, such as antitubercular or anticancer effects. researchgate.netnih.gov These models typically utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. A 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, which showed a good correlation coefficient and predictive power. researchgate.net

De Novo Design and Virtual Screening of Novel Imidazo[1,2-a]pyridine Analogues

De novo design and virtual screening are computational strategies employed to identify novel chemical entities with desired biological activities.

Virtual screening involves the computational assessment of large compound libraries to identify molecules that are likely to bind to a specific biological target. rsc.orgnih.govresearchgate.net This can be achieved through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods that use docking to predict binding. An innovative virtual screening collaboration was successful in expanding an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, improving antiparasitic activity and selectivity. rsc.orgnih.govresearchgate.net

De novo design, in contrast, involves the computational creation of new molecular structures from basic principles. These algorithms construct molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. Starting with the imidazo[1,2-a]pyridine core, de novo design can explore various substitution patterns to create novel analogues with potentially enhanced affinity and selectivity for a given target.

Emerging Applications and Future Directions for 5 Methoxyimidazo 1,2 a Pyridin 2 Amine Research

Development of Chemical Probes for Biological Systems

The inherent fluorescent properties of the imidazo[1,2-a]pyridine (B132010) core make it an attractive scaffold for the development of chemical probes to investigate biological systems. researchgate.netresearchgate.net These probes can be designed to detect specific analytes, such as metal ions or reactive oxygen species, through changes in their fluorescence signals ("turn-on" or "turn-off" responses). rsc.orgmdpi.com

For 5-Methoxyimidazo[1,2-a]pyridin-2-amine, the 2-amino group serves as a convenient attachment point for various recognition moieties without significantly altering the core fluorophore. By appending specific targeting ligands, researchers can create probes to visualize and track biological molecules or processes within living cells. For example, probes have been developed from the imidazo[1,2-a]pyridine scaffold for the detection of hydrogen peroxide, as well as nerve agent simulants. mdpi.comnih.gov The electron-donating nature of the 5-methoxy group may further enhance the quantum yield and photostability of such probes, making them more sensitive and robust for imaging applications.

Integration into Advanced Functional Materials

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives are not limited to biological probing; they also hold significant promise for the development of advanced functional materials. mdpi.comrsc.org

Optical Properties and Applications (e.g., Cell Imaging, OLEDs)

The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines gives rise to their characteristic fluorescence. ijrpr.com The emission properties can be tuned by modifying the substituents on the heterocyclic core. Electron-donating groups, such as the methoxy (B1213986) group in this compound, generally improve luminescence performance. ijrpr.com These favorable optical properties, including high quantum yields and large Stokes shifts, make this class of compounds highly suitable for applications in bioimaging. researchgate.netresearchgate.net

Furthermore, the solid-state fluorescence of some imidazo[1,2-a]pyridine derivatives suggests their potential use in the field of optoelectronics, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs). ijrpr.comnih.gov The ability to modify the emission color from near-UV to deep-blue by altering the molecular structure opens up possibilities for creating new photo-functional materials for various electronic devices. nih.gov

Metal Sensing Capabilities

The nitrogen atoms within the imidazo[1,2-a]pyridine scaffold can act as binding sites for metal ions. This chelating ability has been exploited to create fluorescent sensors for the detection of various metal ions. For instance, specific probes based on this scaffold have been designed for the highly sensitive and selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous environments and even within living cells. rsc.orgnih.govrsc.org The binding of the target metal ion to the probe can induce a significant change in its fluorescence intensity, allowing for quantitative detection. rsc.orgnih.gov The this compound structure could be similarly functionalized to develop novel sensors for detecting environmentally or biologically important metal ions.

Strategies for Enhancing Bioavailability and Metabolic Stability

A critical aspect of developing any bioactive compound for therapeutic use is optimizing its bioavailability and metabolic stability. For the imidazo[1,2-a]pyridine class, several strategies have been explored to address these challenges.

One common metabolic pathway for related nitrogen-containing heterocyclic compounds involves oxidation by enzymes like aldehyde oxidase (AO). nih.gov Strategies to mitigate this include "scaffold hopping," where the core structure is subtly altered to block the site of metabolism. For example, converting an imidazo[1,2-a]pyrimidine (B1208166) to an imidazo[1,5-a]pyridine (B1214698) was shown to prevent AO-mediated metabolism. nih.gov Introducing fluorine atoms into the molecule is another strategy that has been shown to improve metabolic stability and, in some cases, oral bioavailability by reducing P-glycoprotein (Pgp) mediated efflux. nih.govacs.org

Further medicinal chemistry efforts can focus on modifying the substituents of this compound. For instance, the introduction of piperidine (B6355638) and piperazine (B1678402) rings into related structures has been shown to improve microsomal stability. rsc.org Additionally, structure-activity relationship (SAR) studies have demonstrated that incorporating bulky and more lipophilic groups can enhance potency, although this must be balanced to maintain favorable pharmacokinetic properties. rsc.orgnih.gov

Future Prospects in Drug Discovery and Chemical Biology Beyond Specific Compound Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, with derivatives showing a vast array of pharmacological activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and antidiabetic properties. nih.govmdpi.comnih.gov This versatility underscores the immense potential of this compound as a starting point for the development of new therapeutic agents.

The core structure is amenable to functionalization at multiple positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening against a wide range of biological targets. rsc.orgnih.gov This approach, known as diversity-oriented synthesis, can accelerate the discovery of novel hit compounds. researchgate.net For example, derivatives of this scaffold are being investigated as covalent inhibitors for challenging cancer targets like KRAS G12C and as inhibitors of mycobacterial ATP synthesis for treating tuberculosis. rsc.orgrsc.org

Beyond traditional drug development, the unique properties of this scaffold make it a valuable tool in chemical biology. Functionalized derivatives can be used to probe enzyme function, elucidate biological pathways, and identify new drug targets. nih.gov The continued exploration of the chemical space around the this compound core is expected to yield novel molecules with significant therapeutic and research applications.

Q & A

Q. What are the common synthetic routes for 5-Methoxyimidazo[1,2-a]pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions of substituted pyridine precursors. A one-pot approach using hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) has been effective for analogous compounds, yielding the imidazo[1,2-a]pyridine core. Reaction conditions such as temperature (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents (e.g., DMF-DMA for formimidamide intermediates) critically impact yield. For instance, excessive TFAA can lead to over-acylation, reducing purity. Optimization via stepwise addition of cyclization agents is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C5, amine at C2) and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₈N₃O⁺ requires m/z 178.0712).
    Cross-validation with X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguities in regiochemistry .

Q. What pharmacological activities have been reported for imidazo[1,2-a]pyridin-2-amine derivatives?

Derivatives exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption.
  • Anticancer Effects : Inhibition of kinase pathways (e.g., PI3K/AKT) in breast and lung cancer cell lines (IC₅₀: 0.5–5 µM).
  • COX-2 Selectivity : Substitution at C3 with sulfonyl groups enhances COX-2 inhibition (IC₅₀: 0.1 µM) over COX-1, reducing gastrointestinal toxicity .

Advanced Research Questions

Q. How can computational methods like DFT aid in optimizing the synthesis of this compound derivatives?

Density Functional Theory (DFT) predicts transition-state energies for cyclization steps, identifying bottlenecks (e.g., high-energy intermediates during ring closure). Reaction path sampling can optimize solvent polarity (ε = 15–30 for DMF/THF) and catalyst selection (e.g., Pd/C for hydrogenation). Machine learning models trained on existing reaction datasets (e.g., Ugi reactions) suggest optimal molar ratios and temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory biological activity data among structurally similar imidazo[1,2-a]pyridine derivatives?

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Clustering : Group derivatives by substituent position (e.g., C5 methoxy vs. C7 methyl) to isolate SAR trends.
  • Proteomic Profiling : Identify off-target interactions (e.g., kinase panels) that may explain divergent activities .

Q. What design considerations enhance COX-2 selectivity in imidazo[1,2-a]pyridin-2-amine analogs?

  • Substituent Engineering : Bulky sulfonamide groups at C3 exploit the larger COX-2 active site (e.g., Val523 vs. COX-1 Ile523).
  • Hydrogen-Bond Networks : Methoxy groups at C5 align with COX-2’s His90 residue, improving binding affinity.
  • Docking Simulations : RosettaLigand or AutoDock Vina predict binding poses, guiding synthesis of derivatives with >100-fold selectivity .

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